2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride 2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1185295-25-3
VCID: VC3369047
InChI: InChI=1S/C12H15N3.2ClH/c1-2-10-8-11(15-12(10)14-5-1)9-3-6-13-7-4-9;;/h1-2,5,8-9,13H,3-4,6-7H2,(H,14,15);2*1H
SMILES: C1CNCCC1C2=CC3=C(N2)N=CC=C3.Cl.Cl
Molecular Formula: C12H17Cl2N3
Molecular Weight: 274.19 g/mol

2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride

CAS No.: 1185295-25-3

Cat. No.: VC3369047

Molecular Formula: C12H17Cl2N3

Molecular Weight: 274.19 g/mol

* For research use only. Not for human or veterinary use.

2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride - 1185295-25-3

Specification

CAS No. 1185295-25-3
Molecular Formula C12H17Cl2N3
Molecular Weight 274.19 g/mol
IUPAC Name 2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine;dihydrochloride
Standard InChI InChI=1S/C12H15N3.2ClH/c1-2-10-8-11(15-12(10)14-5-1)9-3-6-13-7-4-9;;/h1-2,5,8-9,13H,3-4,6-7H2,(H,14,15);2*1H
Standard InChI Key HTOFEQOONPTXPU-UHFFFAOYSA-N
SMILES C1CNCCC1C2=CC3=C(N2)N=CC=C3.Cl.Cl
Canonical SMILES C1CNCCC1C2=CC3=C(N2)N=CC=C3.Cl.Cl

Introduction

Chemical Properties and Structure

2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride features a bicyclic heterocyclic core with a saturated six-membered piperidine ring connected at the 4-position. The compound exists as a dihydrochloride salt, which significantly enhances its water solubility compared to the free base form.

Basic Physical and Chemical Properties

The compound possesses several key physical and chemical characteristics that define its behavior in various environments:

PropertyValue
CAS Number1185295-25-3
Molecular FormulaC₁₂H₁₇Cl₂N₃
Molecular Weight274.189 g/mol
IUPAC Name2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine;dihydrochloride
Alternative Names4-{1H-pyrrolo[2,3-b]pyridin-2-yl}piperidine dihydrochloride
HS Code2933990090
Standard InChIKeyNot specifically provided for this compound
LogPEstimated around 3.96 (based on similar compounds)

The relatively high molecular weight and the presence of multiple nitrogen atoms contribute to the compound's potential for hydrogen bonding and other non-covalent interactions with biological targets. The dihydrochloride salt formation occurs at the basic nitrogen atoms in the molecule, typically at the piperidine nitrogen and potentially at one of the nitrogen atoms in the pyrrolo[2,3-b]pyridine system.

Structural Features

The pyrrolo[2,3-b]pyridine core consists of a pyridine ring fused with a pyrrole ring, creating a planar bicyclic system that can engage in various interactions with biological targets. This core structure serves as an important pharmacophore in medicinal chemistry due to its ability to participate in hydrogen bonding, π-stacking interactions, and metal coordination.

The piperidine substituent at position 2 introduces a basic nitrogen atom that can participate in additional hydrogen bonding and ionic interactions. This structural arrangement creates a molecule with multiple potential binding modes to protein targets, particularly in enzyme active sites such as those found in kinases.

Applications and Research Findings

The pyrrolo[2,3-b]pyridine scaffold appears in numerous compounds of pharmacological interest, particularly as enzyme inhibitors. While specific research directly focused on 2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride is somewhat limited in the available literature, studies on structurally related compounds provide valuable insights into its potential applications.

Kinase Inhibition

Pyrrolo[2,3-b]pyridine derivatives have been extensively investigated as inhibitors of various kinases, which are enzymes involved in numerous cellular signaling pathways. The structural characteristics of these compounds enable them to compete with ATP for binding to the catalytic domains of kinases, thereby inhibiting their activity.

"The present application relates to novel 5-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine derivatives, as protein kinase inhibitors."

This suggests that 2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride may exhibit similar kinase inhibitory properties, potentially making it valuable for research in areas such as cancer, inflammation, and immune disorders.

Immunomodulatory Properties

Related pyrrolo[2,3-b]pyridine derivatives have demonstrated significant immunomodulatory properties, particularly as JAK3 inhibitors:

"Here, we describe a series of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting JAK3 for use in treating immune diseases such as organ transplant rejection and autoimmune diseases."

This suggests potential applications for 2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride in immunology research and the development of therapeutics for autoimmune conditions. The compound's structural features may allow it to modulate immune responses by interfering with specific signaling pathways.

Structure-Activity Relationships

Studies on related compounds have revealed important structure-activity relationships that might be relevant to understanding the potential biological activity of our compound of interest. For instance, research on pyrrolo[2,3-d]pyrimidine derivatives has shown:

"4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA."

This suggests that the piperidine moiety linked to a nitrogen-containing heterocyclic core, as seen in 2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride, may confer selectivity in kinase inhibition. This selectivity is crucial for developing targeted therapies with reduced side effects.

Storage ParameterRecommendation
ContainerTightly closed, preferably amber glass
Temperature2-8°C (refrigerated)
AtmosphereDry, inert if possible
Light ExposureProtect from light
HumidityLow humidity environment
Stability PeriodVerify stability periodically

These storage conditions help prevent degradation through hydrolysis, oxidation, or other decomposition pathways that might affect the compound's purity and activity.

Comparison with Related Compounds

2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride shares structural similarities with other heterocyclic compounds but differs in specific substitution patterns. These structural differences can significantly impact biological activity and pharmacological properties.

Comparison with Positional Isomers

A closely related compound is 3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride, which has the piperidine group at position 3 rather than position 2:

Feature2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride
Molecular FormulaC₁₂H₁₇Cl₂N₃ C₁₂H₁₇Cl₂N₃
Molecular Weight274.189 g/mol 274.19 g/mol
Substitution PositionPosition 2 of pyrrolo[2,3-b]pyridinePosition 3 of pyrrolo[2,3-b]pyridine
CAS Number1185295-25-3 Different (not specified in sources)

This positional difference can significantly impact the three-dimensional structure of the molecule and its interactions with biological targets, potentially leading to distinct pharmacological profiles.

Comparison with More Complex Derivatives

More complex derivatives with additional functional groups have been developed for specific applications:

"3-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]-5-(1-piperidin-4-ylpyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine;hydrochloride"

These compounds incorporate additional heterocyclic rings and functional groups that can enhance target selectivity and pharmacokinetic properties. The presence of fluorine atoms, for instance, can improve metabolic stability and membrane permeability.

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